molecular formula C11H8Cl2N2O B1204231 4,5-Dichloro-2-(m-tolyl)pyridazin-3(2H)-one CAS No. 41931-13-9

4,5-Dichloro-2-(m-tolyl)pyridazin-3(2H)-one

Cat. No.: B1204231
CAS No.: 41931-13-9
M. Wt: 255.10 g/mol
InChI Key: SYUPLLHVMCLXEM-UHFFFAOYSA-N
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Description

LCS-1 is a chemical compound known for its role as an inhibitor of superoxide dismutase 1 (SOD1). This enzyme is crucial in protecting cells from oxidative stress by catalyzing the dismutation of superoxide radicals into oxygen and hydrogen peroxide. LCS-1 has gained attention for its potential therapeutic applications, particularly in the treatment of multiple myeloma, a type of blood cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LCS-1 involves several steps, typically starting with the preparation of the core structure, followed by functionalization to introduce specific substituents. The exact synthetic route can vary, but it generally includes:

    Formation of the Core Structure: This step often involves a series of condensation reactions to form the basic skeleton of the molecule.

    Functionalization: Introduction of functional groups such as hydroxyl, amino, or halogen groups through reactions like halogenation, nitration, or reduction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Industrial Production Methods

In an industrial setting, the production of LCS-1 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and employing continuous flow techniques to enhance efficiency. Quality control measures are crucial to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

LCS-1 undergoes various chemical reactions, including:

    Oxidation: LCS-1 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify certain functional groups within LCS-1, altering its chemical properties.

    Substitution: LCS-1 can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of catalysts, solvents, and specific temperatures to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

LCS-1 has a wide range of applications in scientific research:

Mechanism of Action

LCS-1 exerts its effects primarily by inhibiting the activity of superoxide dismutase 1 (SOD1). This inhibition leads to an increase in reactive oxygen species (ROS) within cells, triggering oxidative stress and apoptosis. The molecular targets include the SOD1 enzyme and pathways involved in the cellular response to oxidative damage, such as the mitochondrial pathway of apoptosis .

Comparison with Similar Compounds

LCS-1 is unique compared to other SOD1 inhibitors due to its specific structure and potency. Similar compounds include:

    ATN-224: Another SOD1 inhibitor with different structural properties.

    Tiron: A well-known antioxidant that also inhibits SOD1 but with a different mechanism of action.

    N-acetylcysteine: An antioxidant that indirectly affects SOD1 activity by modulating cellular redox states.

LCS-1 stands out due to its high specificity and effectiveness in inducing apoptosis in multiple myeloma cells, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4,5-dichloro-2-(3-methylphenyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O/c1-7-3-2-4-8(5-7)15-11(16)10(13)9(12)6-14-15/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUPLLHVMCLXEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=C(C=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354705
Record name 4,5-dichloro-2-(3-methylphenyl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198939
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

41931-13-9
Record name 4,5-dichloro-2-(3-methylphenyl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Research suggests that superoxide dismutase 1 (SOD1) is a primary target of LCS-1. [, ] This interaction was initially identified through affinity proteomics and gene expression analysis. []

A: LCS-1 has been shown to inhibit SOD1 enzymatic activity in vitro. [] While the precise binding mechanism remains to be fully elucidated, studies indicate that LCS-1 directly interacts with SOD1 and potentially disrupts its enzymatic function. [, ]

A: Inhibiting SOD1 with LCS-1 leads to an increase in reactive oxygen species (ROS) within cells. [, ] This increase in ROS disrupts cellular redox balance and can trigger a cascade of events, including DNA damage, mitochondrial dysfunction, and ultimately, cell death. [, ]

A: Yes, research has identified synthetic lethal interactions between SOD1 and specific genes involved in DNA repair, namely BLM and CHEK2. [] Cells deficient in either BLM or CHEK2 exhibit heightened sensitivity to LCS-1 treatment due to their impaired ability to repair DNA damage induced by increased ROS levels. []

ANone: Unfortunately, the provided research abstracts do not disclose the specific molecular formula and weight of LCS-1. Further investigation into chemical databases and publications beyond these abstracts is required to obtain this information.

ANone: The provided research abstracts do not offer spectroscopic data for LCS-1. To acquire this data, exploration of chemical databases or direct contact with the researchers who conducted the initial studies would be necessary.

ANone: The provided research abstracts primarily focus on the biological activity of LCS-1 and do not delve into its material compatibility or stability under various conditions.

ANone: Based on the provided research, LCS-1's primary mode of action revolves around its ability to inhibit SOD1 activity. There is no mention of LCS-1 possessing any catalytic properties.

A: While the research abstracts don't specify if computational methods were used to study LCS-1 directly, they suggest potential applications. For instance, QSAR models could be developed to explore the relationship between LCS-1's structure and its inhibitory activity on SOD1. []

ANone: The available research abstracts primarily focus on the initial identification of LCS-1 as a potential anti-cancer agent through its interaction with SOD1. These abstracts do not provide information on topics 7-27. Further research and development are required to comprehensively address these aspects.

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